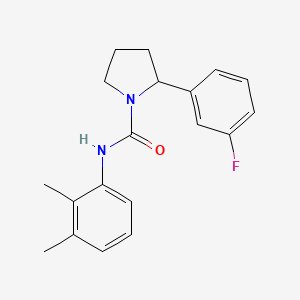![molecular formula C21H26N2O3 B6137352 2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "MMPEP" and is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).
作用机制
MMPEP selectively binds to the 2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine receptor and inhibits its activity. This receptor is involved in the regulation of various physiological processes such as synaptic plasticity, learning, and memory. By inhibiting the activity of this receptor, MMPEP can modulate these processes and improve cognitive function.
Biochemical and Physiological Effects:
MMPEP has been shown to have several biochemical and physiological effects in animal models. It can improve memory and cognitive function, reduce anxiety and depression, and have neuroprotective effects. MMPEP has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
实验室实验的优点和局限性
One of the main advantages of MMPEP is its selectivity for the 2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine receptor. This allows for more specific and targeted research on the role of this receptor in various physiological processes. However, one limitation of MMPEP is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on MMPEP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the optimal dosage and administration route for MMPEP in these conditions. Another area of interest is the role of 2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine in addiction and substance abuse disorders. MMPEP has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction. Finally, MMPEP may have applications in the treatment of pain and inflammation, and further research is needed to determine its efficacy in these conditions.
In conclusion, MMPEP is a promising compound with potential applications in scientific research. Its selectivity for the 2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine receptor allows for more targeted research on the role of this receptor in various physiological processes. Further research is needed to determine its optimal use in the treatment of neurological disorders, addiction, and pain and inflammation.
合成方法
The synthesis of MMPEP involves the reaction of 2-methoxy-3-pyridinecarboxylic acid with 2-(4-methoxyphenyl)ethylamine in the presence of coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with piperidine and acetic anhydride to yield the final product, MMPEP.
科学研究应用
MMPEP has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. MMPEP has been shown to improve cognitive function and memory in animal models of these diseases.
属性
IUPAC Name |
[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-18-11-9-16(10-12-18)7-8-17-5-4-14-23(15-17)21(24)19-6-3-13-22-20(19)26-2/h3,6,9-13,17H,4-5,7-8,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTFUHHLISLXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCCN(C2)C(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)
![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)
methanone](/img/structure/B6137324.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)

![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)